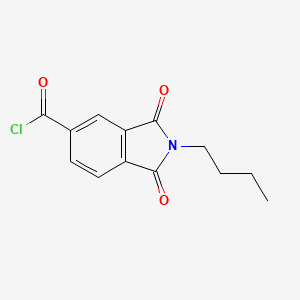

2-Butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride

CAS No.: 101749-72-8

Cat. No.: VC18843832

Molecular Formula: C13H12ClNO3

Molecular Weight: 265.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 101749-72-8 |

|---|---|

| Molecular Formula | C13H12ClNO3 |

| Molecular Weight | 265.69 g/mol |

| IUPAC Name | 2-butyl-1,3-dioxoisoindole-5-carbonyl chloride |

| Standard InChI | InChI=1S/C13H12ClNO3/c1-2-3-6-15-12(17)9-5-4-8(11(14)16)7-10(9)13(15)18/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | XWEVXKGPLWERJC-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclic isoindole core with two ketone groups at positions 1 and 3, forming a 1,3-dioxoisoindoline system. A butyl chain is attached to the nitrogen atom at position 2, while a carbonyl chloride group occupies position 5 of the aromatic ring . This arrangement confers both lipophilicity (via the butyl group) and electrophilicity (via the carbonyl chloride), enabling diverse chemical reactivity.

Physicochemical Characteristics

Key physicochemical properties include:

-

Molecular weight: 265.69 g/mol

-

Polar surface area: ~113 Ų (estimated from analogous structures)

-

LogP: ~0.88 (indicating moderate lipophilicity)

The carbonyl chloride group () is highly reactive toward nucleophiles, making the compound moisture-sensitive and requiring anhydrous handling conditions.

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis typically involves derivatization of 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS 96296-39-8) through chlorination. A plausible route includes:

-

Carboxylic acid activation: Treatment with thionyl chloride () or oxalyl chloride () in dichloromethane at 0–25°C.

-

Chlorine substitution: Replacement of the hydroxyl group in the carboxylic acid with a chloride, yielding the carbonyl chloride .

This method aligns with protocols for analogous compounds, where chloroacetyl chloride is used to acylate nitrogen-containing heterocycles .

Reactivity Profile

The carbonyl chloride group undergoes nucleophilic acyl substitution with:

-

Alcohols: Generates esters, applicable in polymer chemistry.

-

Grignard reagents: Produces ketones after hydrolysis .

Comparative studies show that the butyl substituent enhances solubility in nonpolar solvents compared to unsubstituted isoindole derivatives .

Applications in Organic Synthesis

Intermediate in Heterocyclic Chemistry

The compound serves as a precursor for:

-

Spirocyclic compounds: Reaction with 1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione yields structurally complex spiro derivatives (e.g., ) with potential bioactivity .

-

Piperazine conjugates: Coupling with N-arylpiperazines generates molecules evaluated for cyclooxygenase (COX) inhibition .

Comparison with Related Compounds

Table 1 highlights key differences between 2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride and its analogs:

The carbonyl chloride derivative exhibits superior reactivity in acyl transfer reactions compared to its carboxylic acid counterpart, albeit with greater sensitivity to hydrolysis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume